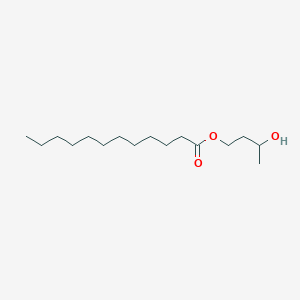

3-Hydroxybutyl dodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89457-37-4 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

3-hydroxybutyl dodecanoate |

InChI |

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3 |

InChI Key |

PHCYISGOPYDYGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyl Dodecanoate

Introduction

3-Hydroxybutyl dodecanoate is a fatty acid ester that, despite its relatively simple structure, is not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of its known and predicted chemical properties. Due to the scarcity of direct experimental data for this specific compound, this document will also leverage data from its constituent precursors, dodecanoic acid and 1,3-butanediol, to infer its likely characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this molecule.

A potential CAS number for this compound has been identified as 89457-37-4, though it is not widely cited and lacks extensive associated data.

Predicted Physicochemical Properties

| Property | Dodecanoic Acid | 1,3-Butanediol | Predicted Influence on this compound |

| Molecular Formula | C₁₂H₂₄O₂ | C₄H₁₀O₂ | C₁₆H₃₂O₃ |

| Molecular Weight | 200.32 g/mol | 90.12 g/mol | 272.43 g/mol |

| Boiling Point | 298.9 °C | 207.5 °C | Expected to be higher than both precursors due to increased molecular weight, likely in the range of 300-350 °C. |

| Melting Point | 43.2 °C | -54 °C | Likely to be a liquid or low-melting solid at room temperature. |

| Density | 0.88 g/cm³ | 1.005 g/cm³ | Estimated to be between 0.9 and 1.0 g/cm³. |

| Solubility in Water | 0.0055 g/L | Miscible | Expected to have very low water solubility due to the long dodecanoate chain, but the hydroxyl group may slightly increase its polarity compared to a simple butyl dodecanoate. |

Experimental Protocols

As no specific experimental protocols for the synthesis and analysis of this compound are published, the following section details a standard and reliable method for its laboratory-scale preparation and characterization.

Synthesis: Fischer Esterification

A common method for synthesizing esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

Dodecanoic acid (1 equivalent)

-

1,3-Butanediol (1.5 equivalents, to favor ester formation)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mol%)

-

Toluene (as a solvent to facilitate water removal)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add dodecanoic acid, 1,3-butanediol, and toluene.

-

Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dodecanoic acid is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the protons on the dodecanoate chain, the ester linkage, and the 3-hydroxybutyl group. The chemical shifts and splitting patterns will confirm the structure.

-

¹³C NMR will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1740 cm⁻¹ will indicate the presence of the ester carbonyl group.

-

A broad absorption in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl group.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the molecular weight of this compound (272.43 g/mol ) should be observed, confirming the elemental composition.

-

Signaling Pathways and Logical Relationships

There is no information available in the scientific literature regarding any specific signaling pathways involving this compound.

Diagrams

Below are diagrams illustrating the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound remains a compound with limited available data. This guide provides a foundational understanding based on the properties of its precursors and outlines a standard methodology for its synthesis and characterization. Further research is necessary to fully elucidate its chemical and biological properties. The provided experimental framework can serve as a starting point for researchers interested in exploring this molecule for various applications, including in drug development and materials science.

An In-depth Technical Guide to Butyl Dodecanoate

An important note on the requested compound: Initial searches for "3-Hydroxybutyl dodecanoate" did not yield a specific CAS number or detailed technical information, suggesting it is not a commonly available or well-characterized compound. This guide will therefore focus on the closely related and well-documented ester, Butyl Dodecanoate (also known as Butyl Laurate), CAS Number: 106-18-3. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Butyl dodecanoate is the ester formed from the reaction of butanol and dodecanoic acid (lauric acid). It is a colorless to pale yellow liquid with a characteristically fatty or fruity odor. Due to its low toxicity and pleasant aroma, it finds applications as a flavoring agent in the food industry and as a fragrance component in cosmetics and personal care products. In a research context, it serves as a valuable biochemical reagent and a building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, metabolic fate, and safety information.

Physicochemical Properties

A summary of the key physical and chemical properties of Butyl Dodecanoate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 106-18-3 | |

| Molecular Formula | C16H32O2 | |

| Molecular Weight | 256.42 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Waxy, soapy, fruity, peanut nuance | |

| Boiling Point | 180 °C at 18 mmHg | |

| Melting Point | -7 °C | |

| Density | 0.853 - 0.863 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| Refractive Index | 1.430 - 1.438 at 20 °C | |

| logP | 6.51 |

Synthesis of Butyl Dodecanoate

Butyl dodecanoate can be synthesized through the esterification of lauric acid with n-butanol. Both chemical and enzymatic methods are employed for its production.

Chemical Synthesis

The traditional method involves the Fischer esterification of lauric acid and n-butanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester by removing the water produced.

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, offers a greener and more selective alternative to chemical methods. Lipases can catalyze the esterification reaction under milder conditions, often in solvent-free systems or in organic solvents. Immobilized lipases are frequently used to facilitate catalyst recovery and reuse.

This protocol is based on the lipase-catalyzed esterification of lauric acid and butanol.

Materials:

-

Lauric Acid

-

n-Butanol

-

Immobilized Lipase (e.g., from Rhizopus oryzae or Candida antarctica)

-

Hexane (or other suitable organic solvent)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator or magnetic stirrer with heating

-

Gas chromatograph (GC) for reaction monitoring

Procedure:

-

In a sealed reaction vessel, dissolve lauric acid in hexane.

-

Add n-butanol to the mixture. A slight molar excess of butanol is often used to drive the reaction forward.

-

Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on its activity.

-

If desired, add molecular sieves to remove the water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-60°C) with constant agitation (e.g., 150-220 rpm).

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography to determine the conversion of lauric acid to butyl laurate.

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase.

-

The solvent can be removed under reduced pressure, and the crude product can be purified, if necessary, by distillation or chromatography.

Workflow for Enzymatic Synthesis of Butyl Dodecanoate:

An In-depth Technical Guide on the Putative Metabolic Pathway of 3-Hydroxybutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl dodecanoate is a fatty acid ester composed of 3-hydroxybutanol and dodecanoic acid (lauric acid). While direct studies on the metabolism of this specific compound are scarce, a putative metabolic pathway can be elucidated based on the well-established metabolism of its constituent components. This technical guide details the proposed metabolic fate of this compound, focusing on its initial hydrolysis and the subsequent catabolism of 3-hydroxybutanol and dodecanoic acid. The guide provides a comprehensive overview of the enzymes involved, their kinetics, regulatory mechanisms, and the signaling roles of the key metabolites. Detailed experimental protocols for studying this pathway and its enzymatic components are also presented.

Introduction

Fatty acid esters are a diverse class of molecules with various physiological and pharmacological roles. Their metabolism is crucial for energy homeostasis and cellular signaling. This compound, an ester of a medium-chain fatty acid and a hydroxylated butane derivative, is anticipated to be a substrate for cellular lipases and esterases. Understanding its metabolic pathway is essential for evaluating its potential applications in drug development and nutritional science. This document outlines the predicted metabolic cascade, providing a foundational resource for researchers in the field.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is proposed to occur in two main stages:

-

Hydrolysis: The ester bond is cleaved by carboxylesterases, releasing 3-hydroxybutanol and dodecanoic acid.

-

Component Metabolism: The released molecules are then catabolized through distinct pathways:

-

3-Hydroxybutanol: Oxidized in the liver to the ketone body β-hydroxybutyrate (BHB).

-

Dodecanoic Acid: Undergoes mitochondrial β-oxidation to produce acetyl-CoA.

-

Stage 1: Hydrolysis of this compound

Carboxylesterases (CES) are a superfamily of serine hydrolases primarily located in the endoplasmic reticulum of various tissues, with high concentrations in the liver.[1] These enzymes are responsible for the hydrolysis of a wide range of ester-containing compounds.[1] Human carboxylesterases, particularly CES1 and CES2, are the likely candidates for the hydrolysis of this compound.[2][3]

-

Reaction: this compound + H₂O → 3-Hydroxybutanol + Dodecanoic acid

-

Enzyme: Carboxylesterase (e.g., CES1, CES2)

-

Cellular Location: Endoplasmic Reticulum

Stage 2: Metabolism of Hydrolysis Products

3-Hydroxybutanol is predicted to be metabolized in a manner analogous to (R)-1,3-butanediol, a well-studied ketogenic precursor. This process occurs predominantly in the liver.

-

Oxidation to 3-Hydroxybutanal: 3-Hydroxybutanol is oxidized by alcohol dehydrogenase (ADH).

-

Reaction: 3-Hydroxybutanol + NAD⁺ → 3-Hydroxybutanal + NADH + H⁺

-

Enzyme: Alcohol Dehydrogenase (ADH)

-

-

Oxidation to β-Hydroxybutyrate (BHB): 3-Hydroxybutanal is further oxidized by aldehyde dehydrogenase (ALDH).

-

Reaction: 3-Hydroxybutanal + NAD⁺ + H₂O → β-Hydroxybutyrate + NADH + H⁺

-

Enzyme: Aldehyde Dehydrogenase (ALDH)

-

The resulting β-hydroxybutyrate is a ketone body that can be transported to extrahepatic tissues (e.g., brain, muscle) and converted back to acetyl-CoA to enter the citric acid cycle for energy production.

Dodecanoic acid, a 12-carbon medium-chain fatty acid (MCFA), is metabolized through mitochondrial β-oxidation.

-

Activation: Dodecanoic acid is activated to its coenzyme A (CoA) derivative, dodecanoyl-CoA, by acyl-CoA synthetase on the outer mitochondrial membrane.

-

Reaction: Dodecanoic acid + CoA + ATP → Dodecanoyl-CoA + AMP + PPi

-

Enzyme: Acyl-CoA Synthetase

-

-

Mitochondrial β-Oxidation Spiral: Dodecanoyl-CoA enters the mitochondria (carnitine shuttle-independent for MCFAs) and undergoes five cycles of β-oxidation. Each cycle consists of four enzymatic reactions:

-

Acyl-CoA dehydrogenase

-

Enoyl-CoA hydratase

-

3-hydroxyacyl-CoA dehydrogenase

-

Thiolase

-

Overall Reaction (5 cycles): Dodecanoyl-CoA + 5 FAD + 5 NAD⁺ + 5 CoA + 5 H₂O → 6 Acetyl-CoA + 5 FADH₂ + 5 NADH + 5 H⁺

-

The acetyl-CoA produced enters the citric acid cycle, and the FADH₂ and NADH are used in the electron transport chain to generate ATP.

Data Presentation: Enzyme Kinetics

| Enzyme | Substrate | K_m_ | V_max_ | Source Organism | Notes |

| Carboxylesterase 1 (CES1) | p-Nitrophenyl acetate | ~1.5 mM | - | Human Liver | A common substrate for CES activity assays. |

| Alcohol Dehydrogenase (ADH) | (R)-1,3-Butanediol | ~15.1 mM | 30.1 min⁻¹ | Kluyveromyces polysporus | Engineered ADH for improved activity with diols.[4] |

| Aldehyde Dehydrogenase (ALDH2) | Acetaldehyde | < 1 µM | - | Human Liver | High affinity for acetaldehyde. |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | ~2-5 µM | - | Human | A key enzyme in medium-chain fatty acid β-oxidation. |

Visualization of Pathways and Workflows

Putative Metabolic Pathway of this compound

References

- 1. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.tue.nl [research.tue.nl]

biological role of 3-Hydroxybutyl dodecanoate

An In-depth Technical Guide on the Biological Role of (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the biological role, metabolism, and experimental data related to (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. This compound, a ketone monoester, is a precursor to the ketone bodies D-β-hydroxybutyrate (BHB) and acetoacetate. It has been developed as an oral source to induce a state of mild, controlled ketosis, offering a potential alternative energy source to glucose, particularly for the brain.[1][2] The induction of hyperketonemia may offer benefits for both physical and cognitive performance.[1] This document details its metabolic pathway, summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows. While the initial query referenced "3-Hydroxybutyl dodecanoate," the preponderance of scientific literature focuses on the significant biological activities of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is the subject of this guide.

Core Biological Role and Mechanism of Action

The primary biological function of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is to serve as an exogenous source of ketone bodies.[3] Under conditions of limited glucose availability, such as fasting or strenuous exercise, the body naturally produces ketone bodies from fatty acids as an alternative fuel.[1] This ketone monoester provides a method to elevate blood ketone levels without the need for a strict ketogenic diet.[1][4]

Upon oral administration, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the gut and liver into its constituent components: (R)-1,3-butanediol and (R)-3-hydroxybutyrate (D-β-hydroxybutyrate).[5] The liver then metabolizes (R)-1,3-butanediol into D-β-hydroxybutyrate and acetoacetate.[1] These ketone bodies are then transported to extrahepatic tissues, including the brain, where they are converted back to acetyl-CoA and utilized in the citric acid cycle for energy production.[1] Notably, ketones are considered to have a higher metabolic efficiency compared to glucose, yielding more energy per unit of oxygen consumed.[1]

Beyond its role as an energy substrate, D-β-hydroxybutyrate has been shown to have signaling functions, including the inhibition of the NLRP3 inflammasome, which is implicated in inflammatory processes.[4] Furthermore, the catabolism of D-β-hydroxybutyrate to acetyl-CoA can increase intracellular acetyl-CoA levels, potentially influencing protein acetylation and gene expression.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Table 1: Pharmacokinetic Parameters in Healthy Adult Humans Following a Single Dose

| Parameter | Dose: 140 mg/kg | Dose: 357 mg/kg | Dose: 714 mg/kg |

| β-hydroxybutyrate | |||

| Cmax (mM) | Not Reported | Not Reported | 3.30 |

| Tmax (h) | 1-2 | 1-2 | 1-2 |

| Elimination Half-life (h) | 0.8 - 3.1 | 0.8 - 3.1 | 0.8 - 3.1 |

| Acetoacetate | |||

| Cmax (mM) | Not Reported | Not Reported | 1.19 |

| Tmax (h) | 1-2 | 1-2 | 1-2 |

| Elimination Half-life (h) | 8 - 14 | 8 - 14 | 8 - 14 |

| Data sourced from a study in healthy adult volunteers.[1][4] |

Table 2: Dosing in Animal Toxicity Studies

| Study Type | Species | Dose | Duration |

| 28-Day Toxicity | Rat (Crl:WI) | 12 g/kg/day (males) | 28 days |

| 15 g/kg/day (females) | |||

| Developmental Toxicity | Rat (Crl:WI (Han)) | 2 g/kg/day | Gestation days 6-20 |

| Data from 28-day and developmental toxicity studies.[3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies based on published studies.

Human Pharmacokinetic and Tolerability Study

A study in healthy adult subjects was conducted to determine the kinetic parameters, safety, and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[1]

-

Study Design: Single-dose and multiple-dose studies.

-

Participants: Healthy adult volunteers.

-

Intervention:

-

Sample Collection: Blood samples were collected at various time points to measure plasma levels of β-hydroxybutyrate and acetoacetate.

-

Analytical Method: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of the compound and its metabolites.[7]

-

Endpoints:

-

Pharmacokinetic parameters: Cmax, Tmax, and elimination half-life.

-

Safety and tolerability: Monitoring of adverse events, including gastrointestinal effects.[1]

-

Preclinical Toxicity Studies in Rodents

Preclinical safety was evaluated through 28-day and developmental toxicity studies in rats.[3]

-

28-Day Toxicity Study:

-

Animal Model: Crl:WI (Wistar) rats.

-

Groups:

-

Control groups: Fed carbohydrate- or fat-based diets.

-

Test group: Fed a diet where 30% of calories were from the ketone monoester (equivalent to 12 g/kg/day for males and 15 g/kg/day for females).

-

-

Endpoints: Body weight, food consumption, hematology, coagulation, serum chemistry, and gross and microscopic pathology.[3]

-

-

Developmental Toxicity Study:

-

Animal Model: Pregnant Crl:WI (Han) rats.

-

Administration: Gavage administration of 2 g/kg body weight/day of the ketone monoester or water (control) from gestation day 6 to 20.

-

Endpoints: Caesarean-sectioning and litter parameters, and fetal alterations.[3]

-

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The following diagram illustrates the metabolic conversion of the ketone monoester into energy.

Caption: Metabolic fate of orally ingested (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Generalized Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel compound like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

References

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 3. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. WO2014140308A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis and Potential Significance of Hydroxy-Fatty Acid Esters: A Focus on 3-Hydroxybutyl Dodecanoate Derivatives

Introduction

While the specific compound "3-Hydroxybutyl dodecanoate" is not extensively documented in scientific literature, this technical guide aims to provide a comprehensive overview of the discovery, synthesis, and potential biological relevance of closely related hydroxy-fatty acid esters. For researchers, scientists, and professionals in drug development, this document will serve as a valuable resource by detailing established experimental protocols for similar compounds, presenting relevant quantitative data, and outlining potential biological pathways. This guide will focus on derivatives and related molecules, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and other fatty acid esters, to provide a foundational understanding that can be extrapolated to the synthesis and study of novel compounds like this compound.

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize key quantitative data for related and precursor molecules.

Table 1: Physicochemical Properties of Dodecanoic Acid and Related Esters

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Dodecanoic Acid (Lauric Acid) | 143-07-7 | C₁₂H₂₄O₂ | 200.32 | 298.9 | 44.2 | 0.88 |

| Butyl Dodecanoate[1][2] | 106-18-3[3] | C₁₆H₃₂O₂ | 256.42 | 290-292 | -15 | 0.855 |

| 3-Hydroxydodecanoic acid[4] | 1883-13-2[4] | C₁₂H₂₄O₃ | 216.32 | Not Available | Not Available | Not Available |

| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 136133-53-4 | C₈H₁₆O₄ | 176.21 | Not Available | Not Available | Not Available |

Table 2: Pharmacokinetic Data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Adults [5]

| Parameter | Value |

| Maximum Plasma Concentration (β-hydroxybutyrate at highest dose) | 3.30 mM |

| Time to Maximum Plasma Concentration (Tmax) | 1–2 hours |

| Elimination Half-life (β-hydroxybutyrate) | 0.8–3.1 hours |

| Elimination Half-life (Acetoacetate) | 8–14 hours |

Experimental Protocols

Detailed methodologies for the synthesis of related esters are crucial for the potential production of this compound. The following protocols are based on established lipase-catalyzed esterification reactions.

Protocol 1: Lipase-Catalyzed Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

This protocol is adapted from the enzymatic synthesis using Candida antarctica lipase B (CAL-B).[6][7]

Materials:

-

Racemic ethyl 3-hydroxybutyrate

-

(R)-1,3-butanediol

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Anhydrous solvent (e.g., toluene, optional)

-

Molecular sieves (optional, to remove water)

-

Reaction vessel with temperature and pressure control

Procedure:

-

Combine racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol in a 2:1 molar ratio in the reaction vessel.

-

Add immobilized CAL-B to the mixture (typically 5-10% by weight of the substrates).

-

If using a solvent, add anhydrous toluene. Add activated molecular sieves to adsorb water produced during the reaction.

-

The reaction is conducted under reduced pressure (e.g., 80 mmHg) to facilitate the removal of ethanol, which is a byproduct of the transesterification.

-

Maintain the reaction temperature at approximately 30-45°C.

-

Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the enzyme is removed by filtration.

-

The product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is then purified from the unreacted starting materials, typically by distillation under reduced pressure.

Protocol 2: General Lipase-Catalyzed Synthesis of a Fatty Acid Ester (e.g., Butyl Dodecanoate)

This protocol provides a general framework for the esterification of a fatty acid with an alcohol, which could be adapted for the synthesis of this compound.

Materials:

-

Dodecanoic acid (Lauric acid)

-

1-Butanol (or 1,3-Butanediol for this compound)

-

Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)

-

Anhydrous organic solvent (e.g., hexane, heptane)

-

Molecular sieves or other water removal system

Procedure:

-

Dissolve equimolar amounts of dodecanoic acid and the alcohol (e.g., 1-butanol) in the anhydrous organic solvent within a reaction vessel.

-

Add the immobilized lipase to the reaction mixture.

-

Incorporate a system for water removal, such as molecular sieves or a Dean-Stark apparatus, to drive the reaction towards ester formation.

-

Maintain the reaction at a controlled temperature, typically between 40°C and 60°C, with constant stirring.

-

Monitor the conversion of the fatty acid to the ester using techniques like titration of the remaining acid or chromatographic analysis.

-

Once the reaction reaches equilibrium or the desired conversion, filter off the immobilized enzyme for potential reuse.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude ester can be purified by vacuum distillation or column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant biochemical pathways and experimental workflows.

Caption: Hypothetical workflow for the lipase-catalyzed synthesis of this compound.

Caption: Metabolic pathway of the ketone ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

While direct information on this compound is scarce, this guide provides a robust framework for its potential synthesis and evaluation based on established methodologies for similar compounds. The detailed protocols for lipase-catalyzed esterification offer a promising and environmentally friendly approach to producing such novel esters. The provided quantitative data on related molecules can serve as a benchmark for characterizing new compounds. For researchers in drug discovery, the exploration of novel hydroxy-fatty acid esters may unveil new therapeutic possibilities, potentially analogous to the ergogenic and metabolic benefits observed with ketone esters like (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. Further research into the synthesis, characterization, and biological activity of this compound is warranted to determine its unique properties and potential applications.

References

- 1. Showing Compound Butyl dodecanoate (FDB008774) - FooDB [foodb.ca]

- 2. scbt.com [scbt.com]

- 3. CAS RN 106-18-3 | Fisher Scientific [fishersci.com]

- 4. (+-)-3-Hydroxydodecanoic acid | C12H24O3 | CID 94216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Hydroxybutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybutyl dodecanoate is a fatty acid ester with potential applications in various scientific and industrial fields. A thorough understanding of its physical properties is crucial for its application, formulation, and development. This technical guide provides a summary of the predicted physical properties of this compound and related long-chain fatty acid esters. It also outlines standardized experimental protocols for the determination of these properties and presents a representative synthesis workflow for a structurally similar compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Related Compound Data | Source |

| Molecular Formula | C₁₆H₃₂O₃ | - | - |

| Molecular Weight | 272.42 g/mol | - | - |

| Boiling Point | ~300-320 °C at 760 mmHg | Butyl dodecanoate: 180 °C at 18 mmHg[1] | Estimation based on related compounds |

| Melting Point | Not Available | Butyl dodecanoate: -7 °C[1] | - |

| Density | ~0.86 g/cm³ | Butyl dodecanoate: 0.853-0.863 g/cm³[1] | Estimation based on related compounds |

| Water Solubility | Very low | Butyl dodecanoate: Insoluble in water[1] | Estimation based on related compounds |

| LogP (Octanol-Water Partition Coefficient) | ~5-6 | Butyl dodecanoate: 6.51[1] | Estimation based on related compounds |

Experimental Protocols for Physicochemical Property Determination

For the accurate determination of the physical properties of this compound, standardized methods should be employed. The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Boiling Point Determination (OECD Guideline 103)[2][3][4][5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Method: One of the following methods can be used:

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.

-

Dynamic Method: The vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured.

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.

-

-

Procedure Outline (Ebulliometer Method):

-

Calibrate the ebulliometer with a substance of a known boiling point.

-

Introduce the sample of this compound into the ebulliometer.

-

Heat the sample and record the temperature at which the liquid and vapor phases are in equilibrium under a constant pressure.

-

Correct the observed boiling point to standard pressure (101.325 kPa).

-

Melting Point/Melting Range Determination (OECD Guideline 102)[6][7][8][9][10]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.

-

Method:

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated. The temperatures at which melting begins and is complete are recorded.

-

Hot Stage Microscopy: The substance is observed under a microscope while being heated on a hot stage.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These methods measure the heat flow to or from a sample as a function of temperature. The melting point is determined from the peak of the endothermic melting transition.

-

-

Procedure Outline (Capillary Method):

-

Dry and powder the sample of this compound.

-

Introduce the sample into a capillary tube, ensuring it is well-packed.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a controlled rate.

-

Record the temperature at which the first drop of liquid is observed and the temperature at which the last solid particle melts. This range is the melting range.

-

Density Determination (OECD Guideline 109)[11][12][13][14][15]

Density is the mass of a substance per unit volume.

-

Method:

-

Hydrometer: A calibrated float is placed in the liquid, and the density is read from the scale at the liquid surface.

-

Oscillating U-tube Method: The natural frequency of a U-shaped tube filled with the liquid is measured. This frequency is related to the density of the liquid.

-

Pycnometer Method: A glass bottle with a specific volume (pycnometer) is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass and volume.

-

-

Procedure Outline (Pycnometer Method):

-

Thoroughly clean and dry the pycnometer and determine its empty weight.

-

Calibrate the pycnometer with a liquid of known density (e.g., water) to determine its exact volume at a specific temperature.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Bring the filled pycnometer to the desired temperature and weigh it.

-

Calculate the density by dividing the mass of the substance by the calibrated volume of the pycnometer.

-

Water Solubility Determination (OECD Guideline 105)[16][17][18][19][20]

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Method:

-

Flask Method: A sufficient amount of the substance is agitated in water for a prolonged period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined. This method is suitable for solubilities above 10⁻² g/L.

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached. This method is suitable for solubilities below 10⁻² g/L.

-

-

Procedure Outline (Flask Method):

-

Add an excess amount of this compound to a flask containing purified water.

-

Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

-

Determine the concentration of this compound in the aqueous phase using a suitable analytical method (e.g., gas chromatography, HPLC).

-

Representative Experimental Workflow

As no specific experimental workflows for this compound were found, a workflow for the synthesis of the structurally related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, is presented below.[2][3][4][5] This enzymatic synthesis process provides a relevant example of the steps that could be involved in the production of similar esters.

Caption: Enzymatic synthesis and purification workflow for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding signaling pathways directly modulated by this compound. Research in this area would be necessary to elucidate any potential biological activity.

Conclusion

This technical guide provides a foundational understanding of the predicted physical properties of this compound and the standardized methodologies required for their experimental determination. While direct experimental data for this specific compound is lacking, the information on related compounds and established protocols offers a strong starting point for researchers and developers. The provided synthesis workflow for a similar ester illustrates a practical approach to producing such molecules. Further research is needed to determine the precise physical properties and to explore the potential biological activities and signaling pathways associated with this compound.

References

- 1. Butyl laurate | C16H32O2 | CID 61015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20140308719A1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 3-Hydroxybutyl Dodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-hydroxybutyl dodecanoate in organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on providing a robust framework for researchers to conduct their own solubility assessments. This includes a detailed experimental protocol, a workflow for solubility determination, and a template for data presentation.

Introduction to this compound and its Solubility

This compound is an ester of dodecanoic acid (lauric acid) and 3-hydroxybutanol. Its molecular structure, featuring a long alkyl chain from the fatty acid and a hydroxyl group on the butyl chain, suggests a variable solubility profile depending on the polarity of the solvent. Understanding its solubility is crucial for a variety of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing synthesis and purification processes. While general principles suggest it would be soluble in most organic solvents and insoluble in water, precise quantitative data is essential for scientific and industrial applications.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Shake-Flask | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Shake-Flask | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Shake-Flask | |||

| e.g., Heptane | e.g., 25 | e.g., Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted technique for solid-liquid equilibrium measurements.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Screw-capped vials (e.g., 20 mL glass vials with PTFE-lined caps)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC-UV, or a calibrated gravimetric method)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of screw-capped vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

3.3. Alternative Approaches: Predictive Models

In the absence of experimental data, computational models can provide estimations of solubility. Machine learning models and thermodynamic-based equations that use molecular descriptors can predict the solubility of organic compounds in various solvents. These methods can be useful for initial screening but should be validated with experimental data whenever possible.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Unlocking the Therapeutic Potential of Ketone Esters: A Technical Guide to (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

Note to the reader: This technical guide focuses on the therapeutic effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate , a well-researched ketone monoester. The initial query for "3-Hydroxybutyl dodecanoate" did not yield significant scientific literature, suggesting a possible misnomer. The compound detailed herein is a potent inducer of ketosis, a metabolic state with a wide range of investigated therapeutic applications.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone ester that serves as a precursor to the ketone body D-β-hydroxybutyrate (BHB).[1] It is designed to induce a state of nutritional ketosis—elevated levels of ketone bodies in the blood—without the need for a strict ketogenic diet.[2] This guide provides a comprehensive overview of the current understanding of the therapeutic potential of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action

Upon oral ingestion, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is hydrolyzed in the gut and liver into its constituent parts: (R)-3-hydroxybutyrate (BHB) and (R)-1,3-butanediol. The latter is further metabolized in the liver to produce more BHB and acetoacetate (AcAc), the two primary ketone bodies.[1] These ketone bodies then enter the bloodstream and are transported to various tissues, including the brain, heart, and skeletal muscle, where they are utilized as an alternative energy source to glucose.[3]

The therapeutic effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate are primarily attributed to the metabolic and signaling properties of BHB.

Metabolic Effects: An Alternative Fuel Source

In extrahepatic tissues, BHB is converted back to acetoacetate and then to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[4] This provides a more efficient energy source than glucose, yielding more ATP per unit of oxygen consumed.[2] This enhanced metabolic efficiency is particularly beneficial in conditions of impaired glucose metabolism, such as in neurodegenerative diseases or after traumatic brain injury.[5][6]

Signaling and Regulatory Functions

Beyond its role as an energy substrate, BHB functions as a signaling molecule with pleiotropic effects:

-

Histone Deacetylase (HDAC) Inhibition: BHB is an endogenous inhibitor of class I and IIa histone deacetylases.[7] By inhibiting HDACs, BHB increases histone acetylation, leading to changes in gene expression that can promote resistance to oxidative and inflammatory stress.[8][9]

-

G-Protein Coupled Receptor (GPCR) Activation: BHB is a ligand for at least two cell surface receptors: hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and free fatty acid receptor 3 (FFAR3).[9] Activation of HCAR2 in adipocytes reduces lipolysis, creating a negative feedback loop that can regulate ketone body production.[4][9] In immune cells, HCAR2 activation has anti-inflammatory effects.[9]

-

NLRP3 Inflammasome Inhibition: BHB has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[10] This anti-inflammatory action may contribute to its therapeutic effects in a variety of inflammatory conditions.

Therapeutic Potential: Preclinical and Clinical Evidence

The unique metabolic and signaling properties of ketone bodies have prompted research into the therapeutic applications of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate across a range of conditions.

Neurological Disorders

The brain can readily utilize ketone bodies for energy, especially when glucose metabolism is impaired.[5] This makes ketone esters a promising therapeutic strategy for various neurological conditions.

-

Neurodegenerative Diseases: In Alzheimer's and Parkinson's disease models, ketone therapy has shown neuroprotective effects, potentially by providing an alternative energy source to neurons, reducing oxidative stress, and decreasing inflammation.[5][11] Studies in animal models of Alzheimer's disease have demonstrated that ketone esters can reduce amyloid accumulation and improve cognitive function.[5]

-

Epilepsy: The ketogenic diet has long been used to treat refractory epilepsy.[12] Ketone esters offer a more palatable and less restrictive means of inducing ketosis to potentially reduce seizure activity.[13]

-

Traumatic Brain Injury (TBI): TBI is often followed by a period of cerebral glucose hypometabolism.[6] Providing ketones as an alternative fuel source may prevent secondary cell death.[6] A study in a rat model of TBI showed that daily administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate for 30 days reduced lesion volume.[6]

Metabolic and Cardiovascular Health

-

Sarcopenic Obesity: Exogenous ketone esters are being investigated as a potential therapeutic for sarcopenic obesity, a condition characterized by the loss of skeletal muscle mass and function in the context of obesity.[14]

-

Heart Failure: Ketone bodies are a highly efficient fuel for the heart.[15] In failing hearts, which exhibit impaired energy metabolism, providing ketones may improve cardiac function.[15]

Performance Enhancement and Muscle Recovery

Ketone esters have been explored for their potential to enhance physical performance by providing an alternative fuel source and preserving glycogen stores.[13] They may also aid in muscle recovery after exercise.[13]

Quantitative Data

Pharmacokinetics of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans

| Parameter | 140 mg/kg Dose | 357 mg/kg Dose | 714 mg/kg Dose |

| BHB Cmax (mM) | - | - | 3.30 |

| AcAc Cmax (mM) | - | - | 1.19 |

| Tmax (hours) | 1-2 | 1-2 | 1-2 |

| BHB Half-life (hours) | 0.8 - 3.1 | 0.8 - 3.1 | 0.8 - 3.1 |

| AcAc Half-life (hours) | 8 - 14 | 8 - 14 | 8 - 14 |

Data from a study in healthy adult subjects after a single oral dose.[2]

Safety and Tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

| Study Population | Duration | Doses | Key Findings |

| Healthy Adult Humans | 5 days | 140, 357, and 714 mg/kg, three times daily | Generally well-tolerated. Some mild gastrointestinal effects at the highest dose. No abnormal changes in hematology, clinical biochemistry, or urinalysis.[1][2] |

| Wistar Rats | 28 days | 12 g/kg/day (males), 15 g/kg/day (females) | Safe. Reduced food intake and weight gain compared to controls. No substance-related toxicity observed in gross and microscopic evaluations.[1] |

| Pregnant Wistar Rats | Gestation days 6-20 | 2 g/kg/day | No effects on Caesarean-sectioning or litter parameters. No specific fetal alterations attributable to the test substance.[1] |

Experimental Protocols

Traumatic Brain Injury Model in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction: Controlled cortical impact (CCI) injury. A craniotomy is performed, and a pneumatic impactor is used to induce a focal injury to the cortex. Sham-treated controls undergo the craniotomy without the impact.

-

Test Article Administration: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (0.5 ml/kg) was administered daily by oral gavage for 30 days, starting immediately after surgery. Control rats received water by gavage. The ketone ester was also provided ad libitum in drinking water at a 0.3% concentration.

-

Outcome Measures: Neurobehavioral deficits were assessed using various tests. Lesion volume was determined by histological analysis of brain tissue at the end of the study.[6]

Cardiac and Skeletal Muscle Metabolism in Healthy Volunteers

-

Study Design: Single-arm clinical study with baseline and post-intervention measurements.

-

Participants: Healthy adult volunteers.

-

Intervention: Ingestion of 25 mL of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

-

Measurement Technique: 31P Magnetic Resonance Spectroscopy (MRS) was used to non-invasively assess high-energy phosphate metabolism in the heart and skeletal muscle.

-

Protocol: A baseline 31P-MRS scan was performed. Participants then consumed the ketone ester, and a post-intervention scan was conducted 30 minutes after ingestion, coinciding with near-maximal blood BHB concentrations.

-

Primary Outcome Measures: Cardiac phosphocreatine to adenosine-triphosphate ratio (PCr/ATP) and skeletal muscle PCr recovery time constant (τPCr).[15]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. naplesbraincenter.com [naplesbraincenter.com]

- 12. Exogenous ketones: Do they work, and are they safe? [medicalnewstoday.com]

- 13. medicaltransformationcenter.com [medicaltransformationcenter.com]

- 14. Exogenous ketone esters as a potential therapeutic for treatment of sarcopenic obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Evaluation of Acute Supplementation With the Ketone Ester (R)-3-Hydroxybutyl-(R)-3-Hydroxybutyrate (deltaG) in Healthy Volunteers by Cardiac and Skeletal Muscle 31P Magnetic Resonance Spectroscopy [frontiersin.org]

3-Hydroxybutyl Dodecanoate: A Technical Guide to a Novel Ketone Body Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic therapies are gaining significant traction in the scientific community for their potential to address a range of physiological and pathological conditions. Central to many of these approaches is the induction of ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood. Traditionally achieved through ketogenic diets or fasting, exogenous ketone supplementation offers a more direct and often more tolerable method of inducing ketosis. This technical guide provides an in-depth overview of 3-hydroxybutyl dodecanoate, a promising ketone body precursor, with a focus on its metabolism, experimental evaluation, and underlying signaling pathways.

Metabolism and Mechanism of Action

This compound is a ketone monoester that, upon ingestion, is hydrolyzed by esterases in the gut and liver into its constituent molecules: (R)-3-hydroxybutyrate (β-hydroxybutyrate or βHB) and dodecanoic acid (lauric acid). (R)-3-hydroxybutyrate is one of the three primary ketone bodies, alongside acetoacetate and acetone, that serve as an alternative energy source to glucose for various tissues, including the brain, heart, and skeletal muscle. Dodecanoic acid, a medium-chain fatty acid, can also be metabolized in the liver to produce additional ketone bodies. This dual precursor nature makes this compound an efficient agent for inducing a state of nutritional ketosis.

The metabolic fate of this compound is a critical aspect of its function. The liberated (R)-3-hydroxybutyrate is readily transported into tissues via monocarboxylate transporters (MCTs). Inside the cell, it is converted back to acetoacetate and then to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP.[1]

Metabolic pathway of this compound.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, a related and well-studied ketone monoester, in elevating blood ketone levels has been demonstrated in both animal and human studies. The following tables summarize key quantitative data from these investigations.

Table 1: Pharmacokinetics of a Single Oral Dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans [1][2]

| Dosage (mg/kg body weight) | Peak Plasma βHB (mM) | Time to Peak Plasma βHB (hours) | Peak Plasma Acetoacetate (mM) | Time to Peak Plasma Acetoacetate (hours) |

| 140 | ~1.0 | 1-2 | ~0.3 | 2-4 |

| 357 | ~3.0 | 1-2 | ~0.8 | 2-4 |

| 714 | ~3.3 | 1-2 | ~1.2 | 2-4 |

Table 2: Effects of Repeated Oral Dosing of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in Healthy Humans (3 times daily for 5 days) [1]

| Dosage per administration (mg/kg body weight) | Total Daily Dose (g/kg) | Notable Observations |

| 140 | 0.42 | Well-tolerated. |

| 357 | 1.07 | Well-tolerated. |

| 714 | 2.14 | Generally well-tolerated; some mild gastrointestinal effects reported. |

Table 3: Effects of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Supplementation in Rats [3][4][5][6][7]

| Study Type | Dosage | Duration | Key Findings |

| 28-Day Toxicity | 12 g/kg/day (males), 15 g/kg/day (females) in diet | 28 days | No adverse effects observed. |

| Developmental Toxicity | 2 g/kg/day via gavage | Gestation days 6-20 | No teratogenic effects observed. |

| Performance Study | 30% of calories from ketone ester in diet | 5 days | 32% increase in treadmill running distance compared to controls. |

| Neuroprotection Study | 0.5 ml/kg/day via oral gavage + 0.3% in drinking water | 30 days | Attenuated neurobehavioral deficits after traumatic brain injury. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Human Clinical Trial Protocol for Pharmacokinetic Analysis[1]

-

Study Design: Open-label, single-center study.

-

Participants: Healthy adult volunteers.

-

Intervention:

-

Single Dose: Following an overnight fast, participants consumed a single oral dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (140, 357, or 714 mg/kg body weight) mixed into a meal replacement milkshake.

-

Repeated Dose: Participants consumed the ketone monoester milkshake three times daily (at 0, 4, and 9 hours) for five consecutive days.

-

-

Blood Sampling: Venous blood samples were collected at baseline and at regular intervals post-ingestion to measure plasma concentrations of βHB, acetoacetate, glucose, and the intact ketone ester.

-

Analysis: Plasma samples were analyzed using gas chromatography-mass spectrometry (GC-MS).

Human pharmacokinetic study workflow.

Animal Study Protocol for Neuroprotection Assessment[3]

-

Study Design: Controlled cortical impact (CCI) model of traumatic brain injury in rats.

-

Animals: Male Sprague Dawley rats.

-

Intervention:

-

Animals were randomized to receive either (R)-3-hydroxybutyl (R)-3-hydroxybutyrate or water (control).

-

The ketone ester was administered daily via oral gavage (0.5 ml/kg/day) and was also provided ad libitum at a 0.3% (v/v) concentration in the drinking water for 30 days, starting immediately after CCI surgery.

-

-

Outcome Measures:

-

Neurobehavioral assessments were conducted to evaluate motor and sensory deficits.

-

Histological analysis of brain tissue was performed to determine lesion volume.

-

-

Blood Analysis: Blood samples were collected to confirm elevated levels of βHB.

Analytical Method for Quantification in Plasma using LC-MS[8]

-

Objective: To quantify (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites (β-hydroxybutyrate, 1,3-butanediol, and acetoacetate) in human plasma.

-

Methodology: Two separate liquid chromatography-mass spectrometry (LC-MS) methods were developed and validated.

-

Method 1 (for ketone ester, βHB, and 1,3-butanediol): Utilized a C18 reverse-phase column.

-

Method 2 (for acetoacetate): Employed a hydrophilic interaction liquid chromatography (HILIC) column.

-

-

Sample Preparation: A simple "dilute and shoot" method was used for plasma samples.

-

Validation: The methods were validated for accuracy, precision, matrix effect, and extraction recovery according to established guidelines.

Signaling Pathways of Ketone Bodies

Beyond their role as an energy substrate, ketone bodies, particularly βHB, function as signaling molecules, influencing various cellular processes. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression. This epigenetic modification has been linked to beneficial effects in the context of aging and neurodegenerative diseases.

Furthermore, ketone bodies can modulate inflammatory pathways. For instance, βHB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.

Signaling pathways of β-hydroxybutyrate.

Conclusion

This compound represents a promising exogenous ketone precursor with the potential for broad therapeutic and performance-enhancing applications. Its efficient conversion to ketone bodies, favorable safety profile demonstrated in preclinical and clinical studies, and the emerging understanding of the signaling roles of its metabolites underscore its significance for researchers and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the physiological effects and therapeutic potential of this novel compound. Future research should continue to explore its efficacy in various disease models and optimize dosing strategies for specific clinical applications.

References

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oral 28-day and developmental toxicity studies of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ketone diet enhances physical and cognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Enzymatic Synthesis of 3-Hydroxybutyl Dodecanoate

Introduction

3-Hydroxybutyl dodecanoate is an ester with potential applications in various fields, including as a specialty chemical, a biodegradable polymer component, or a precursor for the synthesis of more complex molecules. The inclusion of a hydroxyl group provides a site for further functionalization, making it a versatile building block. This document outlines a detailed protocol for the synthesis of this compound via a lipase-catalyzed esterification of dodecanoic acid and 1,3-butanediol. The use of an enzymatic catalyst, specifically Candida antarctica lipase B (CAL-B), offers a green and highly selective alternative to traditional chemical synthesis methods, proceeding under mild reaction conditions and minimizing the formation of byproducts.[1][2][3]

Materials and Methods

Materials and Reagents:

-

Dodecanoic acid (Lauric acid)

-

1,3-Butanediol

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Toluene (or other suitable organic solvent)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for column chromatography

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, combine dodecanoic acid and 1,3-butanediol.

-

Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the addition of immobilized Candida antarctica lipase B (CAL-B) and molecular sieves to remove water produced during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a constant temperature, typically ranging from 45°C to 60°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is removed by filtration. The enzyme can be washed with fresh solvent and potentially reused.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent to isolate the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the typical quantitative data for the enzymatic synthesis of this compound, based on protocols for similar lipase-catalyzed esterifications.

| Parameter | Value |

| Dodecanoic acid to 1,3-Butanediol Molar Ratio | 1:1.2 |

| Enzyme Loading (CAL-B) | 10% (w/w of limiting reactant) |

| Solvent | Toluene |

| Temperature | 50°C |

| Reaction Time | 24 - 48 hours |

| Expected Yield | 70 - 85% |

Experimental Workflow

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Hydroxybutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybutyl dodecanoate is a monoester of dodecanoic acid (lauric acid) and 1,3-butanediol. As a fatty acid ester, it holds potential applications in various fields, including as a specialty chemical, a potential prodrug, or a biocompatible solvent. The enzymatic synthesis of such esters offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to unwanted byproducts. This document provides detailed protocols for the synthesis of this compound using immobilized Candida antarctica lipase B (CAL-B), a versatile and robust biocatalyst. The methodologies outlined below are based on established principles of enzyme-catalyzed esterification in non-aqueous media.

Data Presentation

The following tables summarize the expected quantitative data for the enzymatic synthesis of this compound under optimized conditions.

Table 1: Reaction Parameters and Yields for the Enzymatic Esterification of Dodecanoic Acid with 1,3-Butanediol.

| Parameter | Value |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) |

| Substrate 1 | Dodecanoic Acid |

| Substrate 2 | 1,3-Butanediol |

| Molar Ratio (Dodecanoic Acid:1,3-Butanediol) | 1:3 |

| Enzyme Loading | 10% (w/w of substrates) |

| Solvent | Solvent-free |

| Temperature | 60°C |

| Reaction Time | 24 hours |

| Agitation | 200 rpm |

| Product Yield (Monoester) | > 85% |

| Conversion of Dodecanoic Acid | > 95% |

Table 2: Characterization Data for this compound.

| Analytical Method | Expected Results |

| ¹H NMR (500 MHz, CDCl₃) | δ 4.20-4.10 (m, 1H), 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 2.30 (t, J = 7.5 Hz, 2H), 1.80-1.70 (m, 2H), 1.65 (quint, J = 7.5 Hz, 2H), 1.35-1.20 (m, 16H), 1.20 (d, J = 6.0 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 174.0, 65.0, 63.0, 38.0, 34.5, 32.0, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.0, 23.0, 22.8, 14.2 |

| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₆H₃₂O₃Na: 303.2249; Found: 303.2251 |

| Appearance | Colorless to pale yellow oil |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Esterification

This protocol describes the direct esterification of dodecanoic acid with 1,3-butanediol.

Materials:

-

Dodecanoic acid (≥98%)

-

1,3-Butanediol (≥99%)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Hexane (anhydrous, ≥95%)

-

Ethyl acetate (anhydrous, ≥99.5%)

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

Anhydrous sodium sulfate

-

Round bottom flask (100 mL)

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reactant Preparation: In a 100 mL round bottom flask, combine dodecanoic acid (e.g., 10 g, 50 mmol) and 1,3-butanediol (e.g., 13.5 g, 150 mmol). The excess of 1,3-butanediol helps to shift the equilibrium towards the formation of the monoester.

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (10% of the total substrate weight, e.g., 2.35 g).

-

Reaction: Place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to 60°C with constant stirring at 200 rpm for 24 hours. The reaction is performed under solvent-free conditions.

-

Enzyme Removal: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of hexane to dissolve the product and unreacted substrates. Filter the mixture to remove the immobilized enzyme. The enzyme can be washed with hexane, dried, and stored for reuse.

-

Solvent Removal: Combine the filtrate and the hexane washings. Remove the hexane using a rotary evaporator.

-

Purification by Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

-

Drying and Characterization: Dry the purified product over anhydrous sodium sulfate, filter, and remove any residual solvent under vacuum to obtain pure this compound as a colorless to pale yellow oil. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Analytical Monitoring of the Reaction

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.

Materials:

-

Aliquots from the reaction mixture

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

Ethyl acetate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (approx. 10-20 µL) from the reaction mixture.

-

Derivatization:

-

Dissolve the aliquot in 500 µL of ethyl acetate.

-

Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial and heat at 60°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a suitable temperature program, for example: initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

-

Monitor the disappearance of the dodecanoic acid peak and the appearance of the this compound peak to determine the conversion rate.

-

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

3-Hydroxybutyl dodecanoate purification techniques

An Application Note and Protocol for the Purification of 3-Hydroxybutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fatty acid ester with potential applications in various fields, including pharmaceuticals and as a metabolic research compound. As with many biologically active molecules, achieving high purity is critical for its use in research and development. This document provides a detailed overview of common purification techniques that can be applied to this compound, along with a generalized experimental protocol. The methodologies described are based on established purification strategies for similar ester compounds, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, and are intended to serve as a starting point for process development.[1][2]

The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques applicable to this type of molecule include distillation, column chromatography, and filtration.[3] This application note will detail a multi-step purification strategy and provide hypothetical comparative data for different purification methodologies.

Purification Techniques Overview

Several techniques can be employed for the purification of this compound. The most common and effective methods include:

-

Distillation: Particularly fractional or vacuum distillation, is suitable for separating compounds with different boiling points. Given that this compound is likely a high-boiling point liquid, wiped-film or short-path distillation under high vacuum is often preferred to prevent thermal degradation.[1][2]

-

Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3] For this compound, normal-phase chromatography using a silica gel stationary phase and a non-polar mobile phase is a common approach. This method is highly effective for removing polar impurities.

-

Filtration: Often used as a preliminary or final step to remove solid impurities, such as catalysts or precipitated byproducts.[1][2]

-

Neutralization and Washes: If the synthesis is performed under acidic or basic conditions, a neutralization step followed by aqueous washes can remove residual acid or base catalysts and water-soluble impurities.[1][2]

-

Ion Exchange Resins: Can be used to remove ionic impurities from the crude product mixture.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound from a crude reaction mixture.

Caption: General purification workflow for this compound.

Comparative Data of Purification Techniques

The following table presents a hypothetical comparison of different purification techniques for this compound, starting from a crude mixture with an assumed initial purity of 75%.

| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Processing Time (per 100g) | Key Advantages | Key Disadvantages |

| Vacuum Distillation | 75 | 95 | 85 | 4 hours | Scalable, effective for volatile impurities | Potential for thermal degradation |

| Column Chromatography | 75 | >99 | 70 | 12 hours | High resolution, high purity achievable | Solvent intensive, less scalable |

| Combined Approach | 75 | >99 | 65 | 16 hours | Highest purity | Lower overall yield, time-consuming |

Detailed Experimental Protocol: A Combined Approach

This protocol describes a multi-step purification process for this compound synthesized via a transesterification reaction.

Materials

-

Crude this compound

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Rotary evaporator

-